molecular formula C11H17O4PS B12579859 Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate CAS No. 185067-98-5

Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate

Cat. No.: B12579859
CAS No.: 185067-98-5
M. Wt: 276.29 g/mol
InChI Key: WFYDNGNSDHADEY-UHFFFAOYSA-N
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Description

Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a thiophene ring, which is a five-membered ring containing a sulfur atom, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate typically involves the condensation of a thiophene derivative with a phosphonate ester. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is often carried out under mild conditions, making it suitable for the synthesis of various thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate is unique due to its specific combination of a thiophene ring and a phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

185067-98-5

Molecular Formula

C11H17O4PS

Molecular Weight

276.29 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-(2-methylthiophen-3-yl)butan-2-one

InChI

InChI=1S/C11H17O4PS/c1-9-10(6-7-17-9)4-5-11(12)8-16(13,14-2)15-3/h6-7H,4-5,8H2,1-3H3

InChI Key

WFYDNGNSDHADEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)CCC(=O)CP(=O)(OC)OC

Origin of Product

United States

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